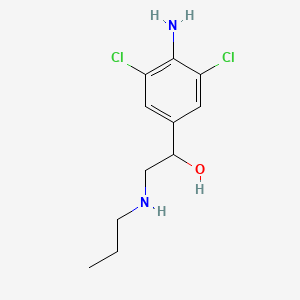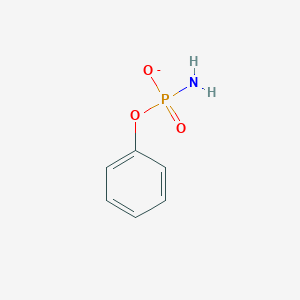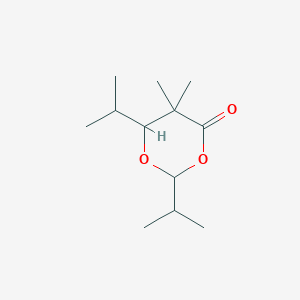
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves the alteration of cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester.
1H-Pyrrolizine, hexahydro-: A simpler derivative without the carboxylic acid and ester groups.
1H-Pyrrolizine-1,1-dicarboxylic acid, 5-benzoyl-2,3-dihydro-, 1,1-diethyl ester: A more complex derivative with additional functional groups.
Uniqueness
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
41563-77-3 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
ethyl 1,5-dioxo-3,6,7,8-tetrahydro-2H-pyrrolizine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-5-11-7(9(6)13)3-4-8(11)12/h6-7H,2-5H2,1H3 |
Clé InChI |
MCKQIGDYFHJFAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN2C(C1=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



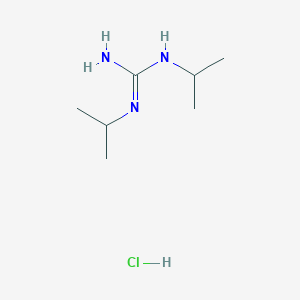
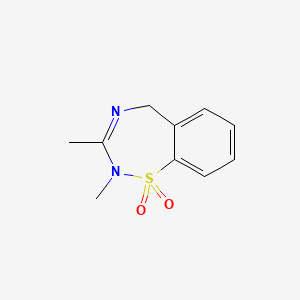
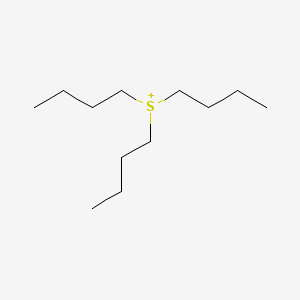
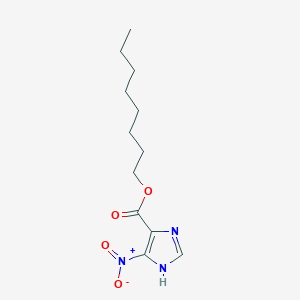
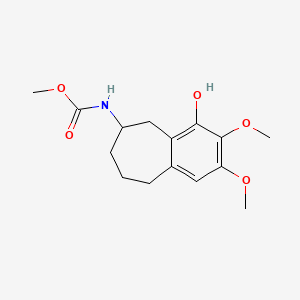
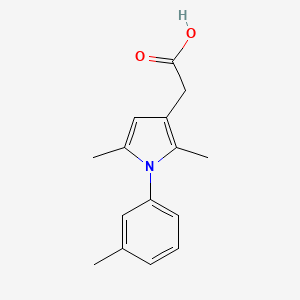
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
